molecular formula C7H6Cl2O2S B151270 4-(Chloromethyl)benzene-1-sulfonyl chloride CAS No. 2389-73-3

4-(Chloromethyl)benzene-1-sulfonyl chloride

Cat. No. B151270
CAS RN: 2389-73-3
M. Wt: 225.09 g/mol
InChI Key: JXVJGPMIPPKYAS-UHFFFAOYSA-N
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Patent
USRE038723E1

Procedure details

To a 250 mL flask, fitted with addition funnel, reflux condenser and thermometer, is placed 50 g (0.43 mole) of chlorosulfonic acid. Benzyl chloride, (18 g, 0.14 mole) is added to the reaction mixture, slowly, with continuous stirring, over a period of two hours. The temperature of the reaction is kept near room temperature using a water bath. After the addition is complete, the stirring is continued for at least one hour. After analysis by thin layer chromatography shows that the reaction is complete, the reaction mixture is poured into 150 g of crushed ice. The solid is collected and washed with cold water several times. The crude product is further purified by recrystallization. The product is characterized using 1H NMR spectroscopy.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH2:6]([Cl:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[Cl:13][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
ice
Quantity
150 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL flask, fitted with addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
is kept near room temperature
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the stirring is continued for at least one hour
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with cold water several times
CUSTOM
Type
CUSTOM
Details
The crude product is further purified by recrystallization

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.